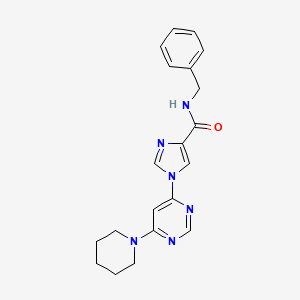

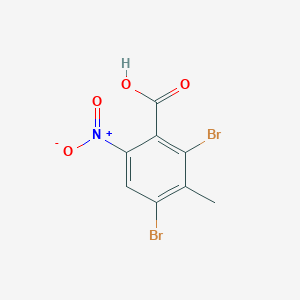

![molecular formula C18H22ClN5 B2617129 N'-[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine CAS No. 862488-02-6](/img/structure/B2617129.png)

N'-[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound seems to be a derivative of pyrazolo[1,5-a]pyrimidine, which is a type of heterocyclic compound . Pyrazolo[1,5-a]pyrimidines are known to possess several biological activities .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized via various methods. For instance, pyrazolo[3,4-d]pyrimidines have been synthesized via the condensation of suitable α,β-unsaturated ketones with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid .

Scientific Research Applications

Fluorescent Materials

Research has identified diamine monomers containing pyrazole and pyrimidine rings as key components in the development of blue light-emitting materials. These materials, including polyamides and poly(amide-imide)s, are synthesized through polycondensation reactions and exhibit high thermal stability and film-forming abilities. Their fluorescence in the blue region, with high quantum yields and significant Stokes shifts, makes them promising for optoelectronic applications (Hamciuc et al., 2015).

Antimicrobial and Anticancer Agents

Compounds related to pyrazolo[1,5-a]pyrimidine have shown potential as antimicrobial and anticancer agents. A series of such compounds have been synthesized and evaluated, demonstrating higher anticancer activity than doxorubicin in some cases, as well as good to excellent antimicrobial activity. This indicates their potential for developing new therapeutic agents (Hafez et al., 2016).

Material Science Applications

Studies have also focused on the synthesis of polyimides using aromatic diamine monomers bearing various substituents, including pyrazolo[1,5-a]pyrimidine derivatives. These polyimides exhibit excellent solubility in common organic solvents, outstanding optical properties, and good thermal stability. Such characteristics are beneficial for applications in the fields of aerospace, electronics, and coatings, where materials with specific thermal and optical properties are required (Liu et al., 2015).

Organic Synthesis and Structural Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives under eco-friendly conditions using microwave irradiation and ultrasound has been explored. This method offers a green chemistry approach to synthesizing such compounds, potentially lowering the environmental impact of chemical synthesis. The structures of these compounds are confirmed using various spectroscopic techniques, contributing to the field of organic chemistry by providing insights into the structure-activity relationships of these molecules (Al-Zaydi, 2009).

Polymer Chemistry

Research into the synthesis of new polymers with specific properties has utilized diamine monomers with pyrazolo[1,5-a]pyrimidine structures. These studies have led to the development of polymers with high glass transition temperatures, solubility in various solvents, and thermal stability. Such materials are of interest for applications requiring durable and stable polymers with specific mechanical and thermal properties (Ghaemy & Alizadeh, 2009).

Future Directions

properties

IUPAC Name |

N-[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N',N'-dimethylethane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClN5/c1-12-11-16(20-9-10-23(3)4)24-18(21-12)17(13(2)22-24)14-5-7-15(19)8-6-14/h5-8,11,20H,9-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLLMLCHEXRLQPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)NCCN(C)C)C)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

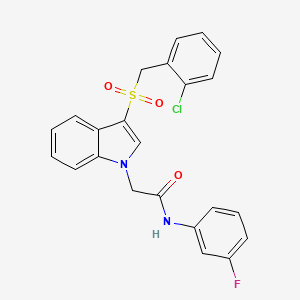

![1-{4-[(1,2-Oxazol-3-yl)methanesulfonyl]piperazin-1-yl}prop-2-en-1-one](/img/structure/B2617047.png)

![3-(4-Amino-3-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid](/img/structure/B2617048.png)

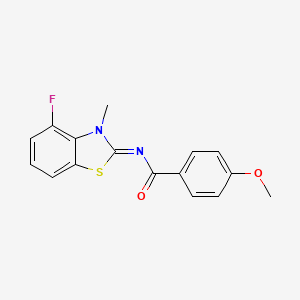

![2-((6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-phenylethanone](/img/structure/B2617051.png)

![Diethyl 2-{[(5-iodo-2-pyridinyl)amino]methylene}malonate](/img/structure/B2617053.png)

![Methyl 2-(allylthio)-7-methyl-5-(3-methyl-2-thienyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2617054.png)

![2-[3-(2-furyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methoxybenzyl)acetamide](/img/structure/B2617057.png)

![N2,N7,7-trimethylpyrazolo[1,5-a]pyrimidine-5,7-diamine](/img/structure/B2617059.png)

![1-Benzyl-4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B2617065.png)

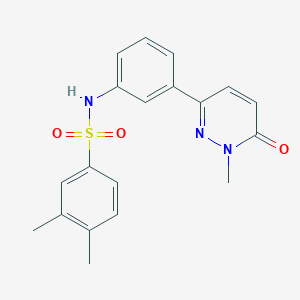

![7-Chloro-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2617069.png)